2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime
Description
2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime is a piperazine-derived compound featuring a phenyl-ethanone backbone substituted with a 4-methoxyphenyl-piperazino group and an oxime functional group.
Properties
IUPAC Name |
(NZ)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-7-17(8-10-18)22-13-11-21(12-14-22)15-19(20-23)16-5-3-2-4-6-16/h2-10,23H,11-15H2,1H3/b20-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVQSRCLTZEPEN-FMQUCBEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=NO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\O)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with methoxyphenyl group: The piperazine ring is then substituted with a methoxyphenyl group using appropriate reagents and conditions.
Formation of the ethanone oxime moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxime group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The structural components of 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime suggest potential applications in the development of drugs targeting the central nervous system (CNS). Compounds with similar piperazine structures have been known to exhibit activity against various biological targets, including neurotransmitter receptors, which may lead to therapeutic effects in treating neurological disorders .
Neuroprotective Agents
Recent studies have indicated that compounds similar to this oxime have shown neuroprotective properties. For instance, pharmacological screening of related compounds demonstrated their efficacy in reducing neuronal damage during ischemic events, suggesting that this compound could be a candidate for further investigation in neuroprotection .
Antioxidant Activity
Research has highlighted the antioxidant potential of nitrogen-containing compounds, which include derivatives of the piperazine structure. These compounds can protect against oxidative stress and may serve as therapeutic agents for conditions involving oxidative damage . The unique substitution pattern in this compound may enhance its antioxidant capabilities.
Case Study 1: Neuroprotective Screening
A study conducted on a library of pharmacologically active compounds revealed that many exhibited neuroprotective effects when tested in vitro. Among these, derivatives similar to this compound showed promise in reducing infarction size and neuronal damage during ischemic conditions .
Case Study 2: Antioxidant Properties
In another investigation, a series of nitrogen compounds were synthesized and evaluated for their antioxidant activity using cellular models. The findings indicated that certain structural features contributed significantly to their protective effects against oxidative stress, suggesting that this compound could also possess similar benefits .
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime involves its interaction with specific molecular targets. The piperazine ring and the methoxyphenyl group are key functional groups that enable the compound to bind to receptors or enzymes, thereby modulating their activity. The oxime group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
(a) Piperazine Substituents
- 4-Methylpiperazino Analog (4-(4-Methylpiperazino)acetophenone): Replaces the 4-methoxyphenyl group with a methyl group.
- 4-Chlorophenylpiperazino Analog (2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone): Substitutes methoxy with a chloro group, introducing electron-withdrawing effects. Increased lipophilicity and altered metabolic stability due to chlorine’s resistance to oxidation .
(b) Oxime Modifications
- O-Benzyl Oxime Derivative (2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime): Oxime oxygen is substituted with a 4-chlorobenzyl group, adding aromaticity and hydrophobicity. This modification may enhance membrane permeability but reduce solubility in aqueous media .
(c) Heterocyclic Replacements
- Isoxazole-containing Analog (2-(3,5-Dimethylisoxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone): Replaces the oxime with a 3,5-dimethylisoxazole ring.
Physicochemical Properties
*LogP values estimated via computational models.
Biological Activity
2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime is a chemical compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name: (NZ)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]hydroxylamine
- Molecular Formula: C19H23N3O2
- Molecular Weight: 325.41 g/mol
- CAS Number: 338396-70-6
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring: Cyclization of appropriate 1,2-diamine derivatives.
- Substitution with Methoxyphenyl Group: Utilization of suitable reagents to introduce the methoxyphenyl moiety.
- Formation of the Oxime Group: Reaction of the ethanone with hydroxylamine .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The piperazine ring and methoxyphenyl group are crucial for binding, while the oxime group may facilitate hydrogen bonding and other interactions that enhance biological efficacy .
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antimicrobial Activity: Exhibits potential antibacterial properties against various bacterial strains.
- Anticancer Activity: Preliminary studies suggest it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
| Activity Type | Observed Effects |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in K562 cell line |
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Anticancer Studies: In vitro studies demonstrated that this compound can trigger apoptotic pathways in cancer cells, particularly in K562 leukemia cells. The mechanism involves mitochondrial disruption and subsequent activation of caspases .
- Antimicrobial Evaluations: The compound has shown significant antibacterial activity in assays against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections .
- Enzyme Inhibition Studies: The compound has been evaluated for its ability to inhibit specific enzymes, revealing promising results in modulating enzyme activity related to various metabolic pathways .
Comparison with Similar Compounds
When compared to other piperazine derivatives, such as trimetazidine and aripiprazole, this compound stands out due to its unique oxime functionality which enhances its biological profile.
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Oxime group enhances binding |
| Trimetazidine | Cardioprotective | Lacks significant antimicrobial properties |
| Aripiprazole | Antipsychotic | Primarily targets dopamine receptors |
Q & A
Q. What synthetic strategies are recommended for preparing 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperazine intermediate via nucleophilic substitution between 4-(4-methoxyphenyl)piperazine and a halogenated ketone precursor (e.g., chloroacetophenone) under reflux in a polar aprotic solvent like acetonitrile .
- Step 2 : Oxime formation by reacting the ketone intermediate with hydroxylamine hydrochloride in ethanol/water under basic conditions (pH 8–9) at 60–70°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements can be achieved by adjusting stoichiometry (e.g., 1.2 equivalents of hydroxylamine) and using microwave-assisted synthesis to reduce reaction time .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to verify the piperazine ring (δ 2.5–3.5 ppm for N-CH2), methoxyphenyl group (δ 3.8 ppm for OCH3), and oxime proton (δ 8.5–9.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, piperazine derivatives often exhibit chair conformations, and hydrogen bonding between oxime (-NOH) and adjacent groups can stabilize the structure .
- FT-IR : Confirm oxime formation via N-O stretching (~950 cm⁻¹) and C=N absorption (~1640 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as piperazine derivatives may cause respiratory irritation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Stability tests indicate degradation <5% over 6 months under these conditions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent contamination .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or cytotoxic agent?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK) to measure IC50 values. Include positive controls (e.g., staurosporine) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). Compare dose-response curves (1–100 µM) with reference drugs like doxorubicin .
- Mechanistic Studies : Conduct Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or kinase phosphorylation levels .
Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of target proteins (e.g., carbonic anhydrase II). Prioritize poses with strong hydrogen bonds between the oxime group and catalytic residues (e.g., Zn²⁺ in CA-II) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction frequencies .
Q. How can contradictions in biological activity data across different assay systems be resolved?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). For instance, discrepancies in IC50 values may arise from varying ATP concentrations in kinase assays .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA or Bayesian modeling) to identify confounding variables like cell line heterogeneity or solvent effects (DMSO vs. PBS) .
- Structural Optimization : Modify the oxime or methoxyphenyl group to improve selectivity. SAR studies can clarify if steric hindrance or electronic effects drive assay-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
